molecular formula C10H15N3O B1374007 1-(Pyrimidin-2-ylmethyl)piperidin-4-ol CAS No. 1250662-74-8

1-(Pyrimidin-2-ylmethyl)piperidin-4-ol

Cat. No. B1374007
CAS RN: 1250662-74-8
M. Wt: 193.25 g/mol
InChI Key: JPIBPPXXVINHRJ-UHFFFAOYSA-N
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Description

“1-(Pyrimidin-2-ylmethyl)piperidin-4-ol” is a chemical compound with the molecular formula C10H15N3O and a molecular weight of 193.25 .


Synthesis Analysis

A series of novel piperidin-4-ol derivatives were designed, synthesized, and evaluated for potential treatment of HIV. The compounds were obtained via an efficient synthetic route in excellent yields and have been characterized by 1 H NMR, 13 C NMR, MS, and elemental analysis . The method proposed by the authors combines three reactions in one step: the removal of the metalation group, dehydroxylation, and pyridine reduction .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H15N3O/c14-8-9-2-6-13(7-3-9)10-11-4-1-5-12-10/h1,4-5,9,14H,2-3,6-8H2 .


Chemical Reactions Analysis

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Scientific Research Applications

Development of Dual Inhibitors

This compound has been utilized in the design of dual inhibitors targeting specific kinases involved in cancer pathways. For instance, derivatives of this compound have shown promise as inhibitors against anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), which are crucial in the development of certain types of cancer .

Anti-HIV Agents

Piperidin-4-ol derivatives, including 1-(Pyrimidin-2-ylmethyl)piperidin-4-ol , have been synthesized and evaluated for their potential as anti-HIV agents. These compounds have shown efficacy in preliminary studies, indicating their promise in the treatment of HIV .

Future Directions

Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry. Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . In the field of anti-tubercular agents, a series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

properties

IUPAC Name

1-(pyrimidin-2-ylmethyl)piperidin-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O/c14-9-2-6-13(7-3-9)8-10-11-4-1-5-12-10/h1,4-5,9,14H,2-3,6-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIBPPXXVINHRJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1O)CC2=NC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Pyrimidin-2-ylmethyl)piperidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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